

# Technical Guide: trans-3-Chloroacrylic Acid (CAS 2345-61-1)[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 26952-44-3

Cat. No.: B7767158

[Get Quote](#)

## Executive Summary

**trans-3-Chloroacrylic acid** (CAS 2345-61-1), also known as (E)-3-chloroprop-2-enoic acid, is a functionalized vinyl chloride derivative and a critical intermediate in both synthetic organic chemistry and environmental toxicology.[1] Unlike its cis-isomer, the trans-isomer represents the thermodynamic product of hydrochlorination reactions involving propiolic acid derivatives.

This guide details the physicochemical profile, stereoselective synthesis, and catalytic utility of **trans-3-chloroacrylic acid**. It specifically addresses its role as a "warhead" in covalent drug design (Michael acceptor) and its significance as a metabolic marker for the fumigant 1,3-dichloropropene.

## Physicochemical Profile

The compound is characterized by a conjugated system containing an electron-withdrawing carboxylic acid and a chlorine atom. The trans (E) geometry is confirmed by a large coupling constant (

) in

-NMR spectroscopy, distinguishing it from the cis (Z) isomer (

).

Table 1: Key Physicochemical Properties

Property	Value	Notes
IUPAC Name	(E)-3-chloroprop-2-enoic acid	
CAS Number	2345-61-1	Specific to trans-isomer
Molecular Formula		
Molecular Weight	106.51 g/mol	
Appearance	Crystalline solid / Powder	Colorless to pale beige
Melting Point	81 – 85 °C	Significantly higher than cis-isomer (MP ~60-63°C)
pKa (Predicted)	3.65 ± 0.10	Stronger acid than acrylic acid due to Cl induction
Solubility	Soluble in water, methanol, ethanol	
Stability	Stable under standard conditions	Hygroscopic; store at 2-8°C

## Stereoselective Synthesis Protocol

### Rationale

The synthesis of **trans-3-chloroacrylic acid** is classically achieved via the hydrochlorination of propiolic acid. While kinetic control favors the cis-isomer (via anti-addition of HCl), thermodynamic control (heating/acid catalysis) isomerizes the mixture to the more stable trans-isomer.

# Protocol: Thermodynamic Hydrochlorination of Propiolic Acid

Reagents:

- Propiolic acid (98%)
- Concentrated Hydrochloric acid (37%)
- Solvent: Water (or neat)

Workflow:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve propiolic acid (1.0 eq) in concentrated HCl (excess, typically 5–10 eq).
- Thermodynamic Isomerization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
  - Mechanistic Insight: The initial addition of HCl across the triple bond may yield a mixture of cis and trans. Prolonged heating under highly acidic conditions facilitates acid-catalyzed isomerization (rotation around the C=C bond via a transient carbocation or conjugate addition-elimination) to the thermodynamically favored trans-isomer.
- Isolation: Cool the reaction mixture slowly to 0°C. The trans-isomer, having a higher melting point and lower solubility in cold acidic media than the cis-isomer, will precipitate.
- Filtration: Collect the precipitate via vacuum filtration.
- Purification: Recrystallize from water or a minimal amount of hot benzene/hexane mixture to remove trace cis-isomer and polymerized byproducts.
- Validation: Verify geometry using
  - NMR (
  - or
  - ).Look for vinyl doublets at

6.5–7.5 ppm with

## Chemical Reactivity & Applications[6][7][8]

### Palladium-Catalyzed Cross-Coupling

**trans-3-Chloroacrylic acid** serves as an excellent electrophile in Pd-catalyzed coupling reactions (Suzuki-Miyaura, Sonogashira) to generate substituted trans-acrylic acids (cinnamic acid derivatives) without requiring expensive iodinated precursors.

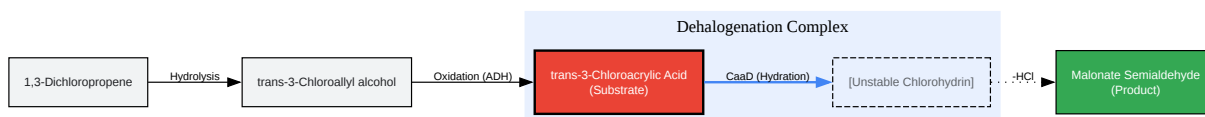
Mechanism:

- Oxidative Addition: Pd(0) inserts into the C–Cl bond. The electron-withdrawing carboxyl group activates the C–Cl bond, facilitating this step compared to simple vinyl chlorides.
- Transmetalation: Reaction with an arylboronic acid (Suzuki) or terminal alkyne (Sonogashira).
- Reductive Elimination: Formation of the C–C bond with retention of trans-stereochemistry.

### Biological Mechanism: CaaD Pathway

In environmental microbiology, **trans-3-chloroacrylic acid** is a key metabolite in the degradation of the fumigant 1,3-dichloropropene.[2] The enzyme **trans-3-chloroacrylic acid** dehalogenase (CaaD) catalyzes a unique hydration-dechlorination reaction.

Figure 1: CaaD Enzymatic Pathway



[Click to download full resolution via product page](#)

Caption: The metabolic conversion of **trans-3-chloroacrylic acid** by CaaD involves the addition of water across the double bond followed by the elimination of HCl to yield malonate semialdehyde.

## Experimental Protocol: Glutathione Conjugation Assay

This assay validates the electrophilic "warhead" capability of **trans-3-chloroacrylic acid**, relevant for covalent drug discovery.

Objective: Quantify the rate of Michael addition between Glutathione (GSH) and **trans-3-chloroacrylic acid**.

Materials:

- Phosphate Buffer (PBS), pH 7.4
- L-Glutathione (reduced), 10 mM stock
- **trans-3-Chloroacrylic acid**, 10 mM stock in DMSO
- UV-Vis Spectrophotometer or HPLC

Procedure:

- Preparation: Dilute GSH to 100  $\mu$ M in PBS.
- Initiation: Add **trans-3-chloroacrylic acid** (final conc. 100  $\mu$ M) to the GSH solution.
- Monitoring:
  - UV Method:[2] Monitor the disappearance of the conjugated double bond absorbance at 230–240 nm.
  - HPLC Method: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with 1% formic acid. Analyze on C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid). Detect the GSH-adduct mass (

for Cl-displacement or

for direct addition).

- Result Interpretation: A decrease in free GSH and appearance of the adduct confirms reactivity. The trans-isomer typically reacts slower than the cis-isomer due to steric factors, providing "tuned" reactivity for specific target cysteines.

## Safety & Handling

- Corrosivity: **trans-3-Chloroacrylic acid** is corrosive.[3] It causes severe skin burns and eye damage (GHS Category 1B).
- Sensitization: Potential skin sensitizer.[1]
- PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood to avoid inhalation of dust/vapors.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

## References

- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 638124, **trans-3-Chloroacrylic acid**." PubChem, 2024. [\[Link\]](#)
- Poelarends, G. J., et al. "The catalytic mechanism of the 1,3-dichloropropene catabolic enzyme CaaD: evidence for a Michael addition-elimination pathway." *Journal of Biological Chemistry*, vol. 279, no. 25, 2004, pp. 26134-26142. [\[Link\]](#)
- Kurtz, A. N., et al. "Isomerization of 3-chloroacrylic acids." *Journal of Organic Chemistry*, vol. 30, no. 9, 1965, pp. 3141-3144.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. hpc-standards.com \[hpc-standards.com\]](https://www.hpc-standards.com)
- [2. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: trans-3-Chloroacrylic Acid (CAS 2345-61-1)[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7767158/docs#technical-guide-trans-3-chloroacrylic-acid-cas-2345-61-1-1-2\]](https://www.benchchem.com/product/b7767158/docs#technical-guide-trans-3-chloroacrylic-acid-cas-2345-61-1-1-2)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check